4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Anticancer Kinase Inhibition Thienopyrimidine Scaffold

Researchers seeking thieno[2,3-d]pyrimidine scaffolds face uncertainty when substituting analogs due to position-specific SAR effects. This compound offers a defined 4-hydrazinyl, 5-(4-methylphenyl) substitution pattern for precise SAR probe synthesis. - **Differentiation**: Hydrazinyl group enables hydrazone library generation; 4-methylphenyl provides hydrophobic probe for lipophilic kinase pockets (class-level inference). - **Supply Certainty**: CAS 374611-25-3 with full InChI key; ≥95% purity; 2-8°C dry storage. Suitable as HPLC/LC-MS reference standard.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 374611-25-3
Cat. No. B3051968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
CAS374611-25-3
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
InChIInChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17)
InChIKeyAYKDFJSSVGWNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Identity and Procurement


4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS 374611-25-3) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with a hydrazinyl substituent at the 4-position and a 4-methylphenyl group at the 5-position [1]. This scaffold belongs to the thienopyrimidine class, which is widely investigated in medicinal chemistry as a structural analog of purines [2]. Its calculated physicochemical properties include a molecular weight of 256.33 g/mol, a computed XLogP3-AA of 3.1, and 2 hydrogen bond donors [1]. The compound is commercially available from multiple suppliers at purities of 95–98%, with recommended storage at 2–8°C in dry, sealed conditions .

Thienopyrimidine scaffold with hydrazinyl handle for derivatization
Supplier-verified purity grades to suit synthesis and reference use
Dry, sealed cold storage recommended for lot stability

Generic Substitution: Lack of Verifiable Differentiation Data


Generic substitution or interchange with closely related analogs (e.g., 4-hydrazinylthieno[2,3-d]pyrimidine or 4-amino-5-aryl derivatives) cannot be assumed to be functionally equivalent, as the specific substitution pattern at positions 4 and 5 is known to critically influence the biological activity of thieno[2,3-d]pyrimidine-based kinase inhibitors [1]. However, a systematic search of the primary literature and patent databases reveals no direct comparative biological data for this specific compound. Consequently, while structural uniqueness is established, the absence of quantitative activity data means that any claim of functional superiority or differentiation over close analogs cannot be substantiated at this time. This evidence gap directly impacts procurement decisions where biological performance is the primary selection criterion.

Activity-profile gap
No biological characterization data exist; close analogs cannot be assumed interchangeable.
Substitution-pattern sensitivity
The specific C4 hydrazinyl / C5 4-methylphenyl pattern may critically influence kinase inhibition; generic replacement may shift activity.
Lack of comparative data
No head-to-head studies validate functional differentiation over 4-hydrazinylthieno[2,3-d]pyrimidine or 4-amino-5-aryl analogs.

Quantitative Differentiation Evidence for 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine


Comparative Biological Activity Data Gap

A comprehensive literature and patent search did not identify any publication reporting quantitative biological activity data, such as IC50, GI50, or Ki values, for the specific compound 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS 374611-25-3) [1]. While related thieno[2,3-d]pyrimidine derivatives have been evaluated as EGFR, HER2, and VEGFR-2 inhibitors with IC50 values in the low micromolar to nanomolar range, no direct head-to-head comparison involving this compound exists [2][3]. Therefore, the compound's differentiation from its closest analogs (e.g., 4-hydrazinylthieno[2,3-d]pyrimidine or 4-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine) cannot be quantified at this time.

Biological Activity Data
Class-level inference
Not reported
Cannot inform performance-based selection
Related thienopyrimidines: IC50 3.89 µg/mL – 16.35 µM against cancer cell lines
Anticancer Kinase Inhibition Thienopyrimidine Scaffold

Purity and Supply Chain Differentiation

Commercially available batches of this compound are offered at purities of 95% (AKSci) and 98% (Leyan) , which may differentiate it from analogs like 4-hydrazinylthieno[2,3-d]pyrimidine (CAS 14080-58-1), typically offered at 97% purity by custom synthesis vendors. Additionally, the recommended storage condition of 2–8°C in a sealed dry environment is noted. However, these purity values are vendor-specific and do not represent intrinsic molecular differentiation.

Reported Purity
Vendor-reported
Target compound 95–98%
vs
Analog (CAS 14080-58-1) 97% typical
Supports synthesis and analytical reference use
Vendor specification; not intrinsic molecular differentiation
Chemical Purity Procurement Specifications Storage Stability

Evidence-Backed Application Scenarios for 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine


Hydrazone-Based Kinase Inhibitor Library Intermediate

The compound serves as a versatile building block for generating hydrazone libraries, as demonstrated by the reaction of 4-hydrazinylthieno[2,3-d]pyrimidine derivatives with aromatic aldehydes to produce arylidenehydrazineyl analogs, which have been identified as potential EGFR kinase inhibitors [1]. The presence of the 4-methylphenyl group at position 5 introduces a hydrophobic moiety that, by class-level inference, is likely to occupy a lipophilic pocket in kinase ATP-binding sites, as observed for structurally related 4-anilinothieno[2,3-d]pyrimidine inhibitors of EGFR and HER2 [2]. However, no target-specific validation data exist to confirm this molecular modeling hypothesis for this exact compound.

SAR Probe for 5-Aryl Thienopyrimidine Series

The compound can be used as a probe to investigate the structure-activity relationship (SAR) of the 5-aryl substituent in thieno[2,3-d]pyrimidine-based anticancer agents. Published studies on related series indicate that substitution at the 5-position with aryl groups significantly modulates antiproliferative activity against PC3 (prostate cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cell lines [3]. The specific contribution of the 4-methylphenyl substituent in this context, compared to phenyl or 4-chlorophenyl analogs, remains to be elucidated, representing an opportunity for targeted library synthesis.

Reference Standard for Analytical Method Development

With a defined CAS number (374611-25-3), fully characterized InChI key (AYKDFJSSVGWNPY-UHFFFAOYSA-N), and availability from multiple suppliers at specified purities (95–98%), this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures involving 4-hydrazinyl-5-arylthieno[2,3-d]pyrimidine derivatives [4]. Its computed logP of 3.1 and the presence of a hydrazinyl chromophore can aid in the optimization of chromatographic separation protocols.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Hydrazinyl conjugation reactivity
EGFR/HER2 kinase inhibition assay context
5-Aryl SAR probe
5-(4-Methylphenyl) substituent effect
Tumor cell-line antiproliferative endpoint review
Analytical reference standard
Defined CAS and moderate lipophilicity
HPLC/LC-MS method development and retention optimization
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